Tetrazine-triethoxysilane

Description

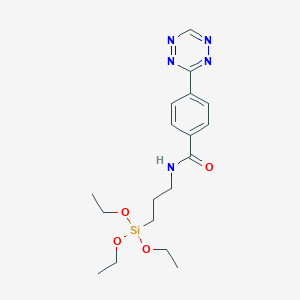

Structure

3D Structure

Properties

IUPAC Name |

4-(1,2,4,5-tetrazin-3-yl)-N-(3-triethoxysilylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O4Si/c1-4-25-28(26-5-2,27-6-3)13-7-12-19-18(24)16-10-8-15(9-11-16)17-22-20-14-21-23-17/h8-11,14H,4-7,12-13H2,1-3H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLJYEAUEBXARS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCNC(=O)C1=CC=C(C=C1)C2=NN=CN=N2)(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N5O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tetrazine Triethoxysilane Analogues

Synthesis of Tetrazine Moiety Precursors

The synthesis of the 1,2,4,5-tetrazine (B1199680) ring is a cornerstone of preparing these valuable chemical tools. Various methods have been developed, from classical condensation reactions to modern catalytic approaches, to access a range of substituted tetrazines.

Cyclization Routes for 1,2,4,5-Tetrazines

The formation of the 1,2,4,5-tetrazine core traditionally relies on the cyclization of acyclic precursors. Two prominent historical methods are the Pinner synthesis and the condensation of imidoyl chlorides.

The Pinner synthesis , developed in the late 19th century, involves the reaction of an iminoester with hydrazine (B178648). mdpi.com This reaction forms an amidrazone intermediate, which then undergoes cyclization with excess hydrazine to yield a dihydro-1,2,4,5-tetrazine derivative. mdpi.com The final step is an oxidation reaction to produce the aromatic 1,2,4,5-tetrazine. mdpi.com While historically significant, this multi-step process can be lengthy. researchgate.net

Another established route involves the condensation of imidoyl chlorides with hydrazine . mdpi.comresearchgate.net This method is particularly effective for creating unsymmetrical tetrazine derivatives with alkyl substituents, as it connects specific structural elements before the cyclization step. mdpi.com This selectivity prevents the formation of mixed symmetrical and unsymmetrical products, which can simplify purification. mdpi.com

The final oxidation of the dihydrotetrazine intermediate in these classical routes is a critical step. While molecular oxygen can be used, it often requires high pressure and exhibits slow reaction rates. researchgate.netresearchgate.net A significant improvement was the use of nitrogen oxides generated in situ from sodium nitrite (B80452) in an acidic medium, which provides better results for the oxidation to 1,2,4,5-tetrazines. mdpi.comresearchgate.netresearchgate.net

Strategies for Methyltetrazine Derivative Synthesis

Methyl-substituted tetrazines are highly valued in applications like bioorthogonal chemistry due to their enhanced stability in aqueous media compared to their hydrogen-substituted counterparts, while still offering rapid reaction kinetics. iris-biotech.de The synthesis of these derivatives typically involves incorporating a methyl group from the start of the synthetic sequence.

One common strategy is to use acetonitrile (B52724) as a precursor, which provides the methyl group for the final tetrazine ring. nih.gov For instance, asymmetric 3-methyl-6-substituted-1,2,4,5-tetrazines can be synthesized by reacting an aromatic or alkyl nitrile with acetonitrile and hydrazine. nih.gov The presence of the methyl group can influence the reactivity and stability of the tetrazine, making it a desirable substituent for various applications. adcreviews.com The synthesis of a methyltetrazine core can be achieved through a two-step cyclocondensation process. These derivatives can be further functionalized, for example, by incorporating polyethylene (B3416737) glycol (PEG) chains to enhance solubility and biocompatibility. adcreviews.com

Catalytic Approaches in Tetrazine Formation

A significant advancement in tetrazine synthesis has been the development of catalytic methods, which offer more direct and efficient routes, particularly for challenging unsymmetrical and alkyl-substituted tetrazines. acs.org These methods often allow for one-pot syntheses from readily available starting materials. acs.orguniversityofcalifornia.edu

Lewis acid catalysis has emerged as a powerful tool. Researchers have reported that transition metal catalysts, particularly divalent nickel (Ni(II)) and zinc (Zn(II)) salts like nickel triflate (Ni(OTf)₂) and zinc triflate (Zn(OTf)₂), can effectively catalyze the formation of 1,2,4,5-tetrazines directly from nitriles and hydrazine. nih.govuniversityofcalifornia.edu The Lewis acid is thought to activate the nitrile group, promoting the nucleophilic attack by hydrazine, which is a key step in the ring formation. acs.orgnih.gov This catalytic approach has been shown to significantly improve yields, even with low catalyst loadings, and is effective for a wide range of unactivated aliphatic nitriles, which are problematic for traditional methods. nih.govnih.gov

Table 1: Comparison of Catalytic Methods for Asymmetric Tetrazine Synthesis

| Catalyst Type | Precursors | Key Advantages | Yields | Ref |

|---|---|---|---|---|

| Lewis Acids (e.g., Ni(OTf)₂, Zn(OTf)₂) | Nitriles, Hydrazine | One-pot synthesis, high yields, applicable to unactivated alkyl nitriles. | 40-70% for methyl-terminated tetrazines. | nih.gov |

| Thiol-containing Organocatalysts | Nitriles, Hydrazine Hydrate | Metal-free, scalable to gram quantities, broad substrate scope. | Satisfactory yields for various unsymmetric tetrazines. | researchgate.net |

| Solid-Phase Thiol-Promoted | Resin-bound Nitriles, Dichloromethane (B109758) or Nitriles | No metal catalysts, high yields, simplified purification. | 70-94% | acs.org |

In addition to metal-based catalysts, organocatalytic methods have been developed. A variety of thiol-containing catalysts, including peptides, have been shown to promote the de novo formation of tetrazines from nitriles and hydrazine hydrate. researchgate.net This approach is notable for being metal-free and has been successfully used for the gram-scale synthesis of unsymmetrical tetrazines with various functional groups. researchgate.net

Furthermore, solid-phase synthesis strategies have been devised, which streamline the process and facilitate purification. acs.org An efficient solid-phase method uses thiol-promoted chemistry to synthesize monosubstituted tetrazines with dichloromethane as the carbon source, or disubstituted tetrazines using readily available nitriles. acs.org This technique avoids the formation of symmetric by-products, a common issue in solution-phase synthesis, and produces high yields without the need for metal catalysts or high temperatures. acs.org

Preparation of Triethoxysilane (B36694) Building Blocks

The triethoxysilane group serves as a versatile anchor for surface modification and material science applications. Its preparation can be approached either by building the molecule from silicon precursors or by modifying commercially available reagents.

Direct Synthesis from Dichlorosilanes

The synthesis of alkoxysilanes from chlorosilanes is a fundamental transformation in organosilicon chemistry. Triethoxysilanes can be prepared through the reaction of dichlorosilanes with ethanol (B145695). This alcoholysis reaction replaces the chloro- substituents with ethoxy groups. While the direct reaction of silicon with alcohols in the presence of a copper catalyst is a known industrial process for producing alkoxysilanes, laboratory-scale syntheses often start from more reactive silicon halides. researchgate.net

The reaction of a dichlorosilane (B8785471) (R₂SiCl₂) with ethanol (CH₃CH₂OH) typically proceeds to form the corresponding diethoxysilane. To obtain a triethoxysilane, a trichlorosilane (B8805176) (RSiCl₃) is required as the starting material. The reaction with three equivalents of ethanol, often in the presence of a base to neutralize the HCl byproduct, yields the desired triethoxysilane.

Functionalization of Commercial Triethoxysilane Reagents

An alternative and often more practical approach is to start with commercially available triethoxysilane reagents and introduce the desired functionality. This strategy leverages readily accessible building blocks like (3-chloropropyl)triethoxysilane (B1211364) or triethoxysilane itself.

One powerful method for creating carbon-silicon bonds is hydrosilylation . This reaction involves the addition of a silicon-hydride bond across a carbon-carbon double or triple bond. mdpi.comresearchgate.net For example, triethoxysilane can be reacted with a molecule containing a terminal alkene (e.g., an allyl group) in the presence of a catalyst, such as a chloroplatinic acid or Karstedt's catalyst. mdpi.com This attaches the triethoxysilyl group to the organic molecule, providing a versatile method for preparing a wide range of functionalized silanes. mdpi.com

Table 2: Methods for Functionalizing Triethoxysilane Reagents

| Starting Reagent | Reaction Type | Functional Group Introduced | Catalyst | Ref |

|---|---|---|---|---|

| Triethoxysilane | Hydrosilylation | Varied (depends on alkene/alkyne partner) | Karstedt's catalyst, [Ir(cod)Cl]₂, Chloroplatinic acid | mdpi.com |

| (3-chloropropyl)triethoxysilane | Nucleophilic Substitution | Diselenide | None specified | mdpi.com |

| Amine-functional siloxanes | Nucleophilic Acyl Substitution | Varied (depends on acyl compound) | None specified | mdpi.com |

Another common strategy involves using commercially available, pre-functionalized triethoxysilanes. For instance, (3-chloropropyl)triethoxysilane contains a reactive alkyl chloride handle that can be modified through nucleophilic substitution reactions. mdpi.com An example is its reaction with sodium selenide (B1212193) to prepare bis[3-(triethoxysilyl)propyl]diselenide. mdpi.com Similarly, amine-functionalized triethoxysilanes can be coupled to carboxylic acids or their derivatives via nucleophilic acyl substitution, providing another route to complex organoalkoxysilanes. mdpi.com

Conjugation Strategies for Tetrazine-Triethoxysilane Hybrid Formation

The true utility of this compound lies in its ability to form hybrid materials through various conjugation strategies. These methods leverage the distinct chemical reactivities of the tetrazine and triethoxysilane moieties to link with other molecules or substrates.

Amide Bond Formation via Carbodiimide Chemistry

A prevalent strategy for synthesizing this compound analogues involves the formation of a stable amide bond. This approach typically couples a tetrazine derivative bearing a carboxylic acid with an aminosilane (B1250345), such as (3-Aminopropyl)triethoxysilane (APTES). The reaction is most commonly mediated by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS). nih.govnih.gov

The general mechanism involves the activation of the carboxylic acid on the tetrazine moiety by the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the primary amine of the aminosilane to form the desired amide linkage, yielding the this compound conjugate. nih.gov The efficiency of this coupling reaction allows for the modular construction of a wide array of functionalized silanes. For instance, a novel amino acid derivative, 3-(4-(1, 2, 4, 5-tetrazin-3-yl) phenyl)-2-aminopropanoic acid, can be synthesized and subsequently coupled to create peptide-silane hybrids. rsc.org

A variety of coupling reagents can be employed, each with specific advantages. For example, titanium tetrachloride (TiCl4) has been reported as an effective mediator for the direct condensation of carboxylic acids and amines. nih.gov The choice of solvent and reaction conditions, such as temperature, can also be optimized to ensure high yields and purity of the final product. nih.govmdpi.com

| Coupling Reagent | Activating Agent (if applicable) | Key Characteristics | Reference |

|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | N-hydroxysuccinimide (NHS) | Water-soluble, allowing for reactions in aqueous environments. Byproducts are also water-soluble and easily removed. | mdpi.com |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Not always required, but can be used with NHS. | Highly efficient, but the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and requires removal by filtration. | mdpi.com |

| Titanium tetrachloride (TiCl4) | None | Promotes direct condensation of carboxylic acids and amines, often at elevated temperatures. | nih.gov |

Siloxane Bond Formation from Alkoxysilanes

The triethoxysilane moiety of the compound is the key to its ability to form robust inorganic networks or to anchor onto hydroxylated surfaces. This occurs through a process of hydrolysis and condensation, leading to the formation of stable siloxane (Si-O-Si) bonds. wikipedia.org

The process begins with the hydrolysis of the ethoxy groups (-OEt) on the silicon atom in the presence of water, which are converted into reactive silanol (B1196071) groups (-Si-OH). These silanol groups can then undergo condensation with other silanol groups on adjacent molecules or on a substrate surface (like glass, silicon, or metal oxides), releasing water and forming a durable siloxane bridge. google.com This process, known as silanization, effectively grafts the tetrazine molecule onto the surface. google.comresearchgate.net

The rate and extent of hydrolysis and condensation can be influenced by several factors, including pH, temperature, and the presence of catalysts. wikipedia.org This method is fundamental to applications such as the preparation of functionalized silica (B1680970) nanoparticles and the modification of electrode surfaces. nih.gov For example, tetrazine-functionalized mesoporous silica films have been created with potential applications in electrochemistry and fluorescence-based sensing. nih.gov

Linker Integration and Spacer Design (e.g., PEGylation)

To enhance properties such as solubility in aqueous media and to minimize non-specific binding in biological applications, linkers or spacers are often incorporated into the structure of this compound analogues. Poly(ethylene glycol) (PEG) is a commonly used linker due to its biocompatibility and hydrophilicity. yok.gov.tr

PEGylation can be achieved by incorporating a PEG chain between the tetrazine core and the triethoxysilane group. This can be accomplished by starting with a PEGylated precursor, such as a PEG-diamine, and reacting it with a tetrazine derivative and a silane (B1218182). The commercial availability of reagents like "Methyltetrazine-PEG5-triethoxysilane" underscores the importance and practicality of this approach. These PEGylated silanes can be used for efficient one-step surface grafting. yok.gov.tr

The length of the PEG linker can be precisely controlled to tune the properties of the final hybrid material. The integration of such linkers is crucial for the development of materials for biomedical applications, including the creation of hydrogels and the controlled immobilization of biomolecules. nih.gov

Advanced Synthetic Techniques and Reaction Optimization

To improve the efficiency, yield, and versatility of the synthesis of this compound analogues, advanced synthetic techniques are often employed.

One-Pot Synthesis Approaches

One-pot synthesis offers a streamlined and efficient alternative to traditional multi-step procedures by performing multiple reaction steps in a single reaction vessel. This approach minimizes the need for purification of intermediates, saving time and resources. Lewis acid-promoted one-pot methods have been successfully developed for generating diverse symmetric and asymmetric alkyl tetrazines with functional substituents in satisfactory yields. nih.gov These functionalized tetrazines can then be directly used in subsequent conjugation reactions.

For example, a one-pot strategy can be employed for the synthesis of heterobivalent tracers using dichloro-s-tetrazine as a starting material, which undergoes sequential reactions to build complex molecules. sci-hub.se This methodology can be adapted for the synthesis of this compound analogues by carefully selecting the reaction partners and conditions.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.netijrpr.com The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. researchgate.net

Microwave-assisted methods have been successfully applied to the synthesis of various tetrazine derivatives, including unsymmetrical tetrazines. researchgate.netijrpr.com For instance, the cyclocondensation reactions to form tetrazine-based hybrids have been shown to proceed rapidly and efficiently under microwave irradiation. These protocols offer a green and efficient route to this compound analogues, minimizing energy consumption and waste generation. researchgate.net

| Technique | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Conventional Heating | Well-established and widely used. | Longer reaction times, often lower yields, and higher energy consumption. | nih.gov |

| One-Pot Synthesis | Increased efficiency, reduced waste, and time-saving. | Requires careful planning of reaction sequence and compatibility of reagents. | nih.govsci-hub.se |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, and improved purity. Can enable reactions that are difficult under conventional heating. | Requires specialized microwave equipment. Scale-up can be challenging. | researchgate.netresearchgate.net |

Yield Optimization and Reaction Efficiency Monitoring

The synthesis of this compound analogues is a nuanced process where reaction conditions play a pivotal role in determining the final yield and purity of the product. Optimization of these parameters is crucial for developing efficient and scalable synthetic protocols. Concurrently, diligent monitoring of the reaction's progress is essential for understanding its kinetics, identifying the completion point, and minimizing the formation of byproducts.

Yield Optimization

The yield of tetrazine-silane analogues is highly sensitive to a variety of factors, including the choice of reactants, catalysts, temperature, and reaction time. Research into the synthesis of related tetrazine compounds provides significant insights into strategies for optimizing the formation of this compound.

Influence of Reactants and Catalysts

The structure of the starting materials, particularly the dienophile and the tetrazine core, significantly impacts reactivity. In the synthesis of pyridazines from tetrazines and silyl-enol ethers, the choice of a Lewis acid catalyst is critical. For instance, the reaction between 3-bromotetrazine and a silyl-enol ether was shown to be significantly accelerated by using a Lewis acid, avoiding the need for high temperatures and long reaction times that were previously required. uzh.ch The use of electron-withdrawing groups on the tetrazine ring generally leads to faster cycloaddition reactions. nih.gov However, this can sometimes be offset by steric hindrance, meaning that less substituted tetrazines may demonstrate a favorable balance of stability and reactivity. nih.gov

Efforts to create unsymmetrical tetrazines have led to the development of various catalytic systems. A metal-free approach using hydrazine hydrate, sulfur, and dichloromethane has been reported for synthesizing monosubstituted tetrazines. nih.gov Additionally, an organocatalytic method utilizing a thiol activator, such as 3-mercaptopropionic acid, has been shown to produce unsymmetrical alkyl and aryl tetrazines in good yields (34–75%). nih.gov For disubstituted tetrazines, Pinner synthesis, which involves the reaction of an iminoester with hydrazine followed by oxidation, is a common method. mdpi.com The final oxidation step is critical, with various reagents like sodium nitrite, m-chloroperoxybenzoic acid (m-CPBA), or 2,3-dicyano-5,6-dichloro-1,4-benzoquinone (DDQ) being used to convert the dihydro-1,2,4,5-tetrazine intermediate to the final product, with yields varying based on the chosen oxidant. mdpi.com

The table below summarizes the effect of different catalysts and reaction conditions on the yield of tetrazine derivatives, based on findings from related syntheses.

| Catalyst/Promoter | Reactants | Temperature | Yield (%) | Source |

| BF₃·OEt₂ | 3-Bromotetrazine, Silyl-enol ether | -78 °C to rt | up to 88% | uzh.ch |

| Zn(OTf)₂ (5 mol%) | Nitrile, Hydrazine | Not specified | 30-70% | nih.gov |

| Thiol (catalytic) | Nitrile, Hydrazine | Not specified | 34-75% | nih.gov |

| None (Sulfur-promoted) | Nitrile, Hydrazine, Dichloromethane | Not specified | 40-70% | nih.gov |

| DDQ (oxidant) | Dihydro-1,2,4,5-tetrazine derivative | Not specified | 81% | mdpi.com |

| m-CPBA (oxidant) | Dihydro-1,2,4,5-tetrazine derivative | Not specified | 55% | mdpi.com |

Effect of Temperature and Reaction Time

Temperature is a critical parameter that must be carefully controlled. While higher temperatures can increase reaction rates, they can also lead to the decomposition of the tetrazine core or the formation of undesired side products. nih.gov For example, in the synthesis of certain pyridazine (B1198779) products, lowering the initial reaction temperature to -78 °C was found to reduce the formation of a di-substituted side product, ultimately increasing the yield of the desired compound to a synthetically useful 66% after extending the reaction time. nih.gov In contrast, some reactions, such as the cycloaddition of 1,2,3,5-tetrazine (B1252110) with electron-rich styrene, require elevated temperatures (80 °C) to proceed, albeit sometimes with modest yields. nih.gov

Solid-Phase Synthesis

A significant advancement in improving both yield and efficiency is the use of solid-phase synthesis. This methodology allows for the synthesis of s-tetrazines in high yields (70–94%) and simplifies the purification process. nih.gov By anchoring the starting material to a resin, excess reagents and byproducts can be easily washed away, eliminating the complex purification steps often required in solution-phase synthesis and preventing the formation of mixed symmetrical and unsymmetrical products. nih.gov

Reaction Efficiency Monitoring

Effective monitoring is key to optimizing reaction yields and ensuring the synthesis is proceeding as expected. Several analytical techniques are commonly employed to track the consumption of reactants and the formation of products.

Chromatographic Methods

Thin-layer chromatography (TLC) is a rapid and straightforward method used for routine monitoring of reaction progress. rsc.orgacs.org It allows for a quick visualization of the disappearance of starting materials and the appearance of the product spot. For more quantitative and detailed analysis, liquid chromatography-mass spectrometry (LC-MS) is utilized. acs.org LC-MS can track the loss of the characteristic tetrazine chromophore absorption, providing precise data on the concentration of the remaining tetrazine over time. acs.org

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR), is a powerful tool for monitoring these reactions in real-time. nih.govescholarship.org By taking spectra at various time points, researchers can observe the clean formation of products without the appearance of significant intermediates, which indicates that the initial step is likely the rate-limiting one. escholarship.org ¹H NMR studies are also used to determine second-order reaction rate constants, providing deep mechanistic insights. nih.govescholarship.org For instance, monitoring the reaction of a 1,2,3,5-tetrazine with an amidine using ¹H NMR allowed for the clean observation of product formation and kinetic analysis. nih.gov

The table below outlines common analytical methods for monitoring the synthesis of tetrazine analogues.

| Analytical Method | Information Obtained | Purpose | Source(s) |

| Thin-Layer Chromatography (TLC) | Qualitative assessment of reactants and products | Rapid monitoring of reaction completion | rsc.orgacs.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative analysis of reactant/product concentration | Precise monitoring of stability and reaction progress | acs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, kinetic data, reaction mechanism | Detailed real-time monitoring and mechanistic studies | nih.govnih.govescholarship.org |

By combining these optimization strategies with robust monitoring techniques, the synthesis of this compound analogues can be made more efficient, high-yielding, and reproducible, facilitating their broader application in materials science and bioorthogonal chemistry.

Mechanistic Investigations of Tetrazine Triethoxysilane Reactivity

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition Mechanism

The IEDDA reaction is a powerful bioorthogonal ligation tool known for its rapid kinetics and high specificity. nih.govnih.gov In the context of a molecule like tetrazine-triethoxysilane, this reaction allows for the covalent attachment of the molecule to a dienophile-functionalized substrate.

The 1,2,4,5-tetrazine (B1199680) ring is an exceptionally electron-poor heterocyclic diene. nih.gov This electron deficiency is a result of the four electronegative nitrogen atoms within the six-membered aromatic ring. According to Frontier Molecular Orbital (FMO) theory, the Diels-Alder reaction with inverse electron demand involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. uzh.ch The electron-withdrawing nature of the nitrogen atoms in the tetrazine ring significantly lowers the energy of its LUMO, making it highly reactive towards electron-rich dienophiles. nih.govuzh.ch This inherent electronic property is the cornerstone of the tetrazine's utility in IEDDA reactions, enabling rapid cycloadditions under mild conditions. nih.govnih.gov

The reaction proceeds through a [4+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂) to yield a stable dihydropyridazine (B8628806) product. nih.gov This release of N₂ provides a strong thermodynamic driving force for the reaction.

The reactivity of tetrazines in IEDDA reactions is dramatically enhanced when paired with strained dienophiles. Trans-cyclooctene (B1233481) (TCO) and its derivatives are particularly effective reaction partners. interchim.frgoogle.com The high ring strain of the trans-double bond in the eight-membered ring raises the energy of the dienophile's HOMO, bringing it closer to the LUMO of the tetrazine and accelerating the reaction. researchgate.net

The ligation between tetrazines and trans-cyclooctenes is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹. harvard.edu This exceptional speed allows for efficient labeling and conjugation even at very low concentrations, which is a significant advantage in biological and materials science applications. google.comosti.gov For instance, conformationally strained trans-cyclooctenes, such as (1R,8S,E)-bicyclo[6.1.0]non-4-en-9-ylmethanol (sTCO), have been designed to further increase reaction rates by forcing the eight-membered ring into a highly strained 'half-chair' conformation. google.comresearchgate.netalfa-chemistry.com

The kinetics of IEDDA reactions involving tetrazines are typically determined using techniques like UV-Vis spectroscopy by monitoring the disappearance of the characteristic tetrazine absorbance (around 520-545 nm) under pseudo-first-order conditions. osti.govnih.gov The reaction rates are highly dependent on the specific structures of both the tetrazine and the dienophile.

Below is a table summarizing the second-order rate constants for the reaction of various tetrazines with different dienophiles.

| Tetrazine Derivative | Dienophile | Solvent | Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

|---|---|---|---|---|

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-Cyclooctene (TCO) | MeOH | ~2000 | researchgate.net |

| 3,6-diphenyl-s-tetrazine | Strained TCO (sTCO) | MeOH | 160 times faster than TCO | alfa-chemistry.com |

| 3,6-di-(2-pyridyl)-s-tetrazine | Strained TCO (sTCO) | MeOH | 19 times faster than TCO | researchgate.net |

| 3-phenyl-1,2,4,5-tetrazine | trans-Cyclooctene (TCO) | - | - | nih.gov |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Norbornene | Methanol | 0.15 | osti.gov |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Styrene | Methanol | 0.003 | osti.gov |

The rate of the IEDDA reaction can be finely tuned by modifying the substituents on the tetrazine ring. nih.govnih.gov

Electronic Effects: Electron-withdrawing groups (EWGs) attached to the tetrazine core lower its LUMO energy, thereby increasing the reaction rate with a given dienophile. nih.govrsc.org For example, tetrazines substituted with pyridyl or other heteroaryl groups are generally more reactive than those with phenyl or alkyl groups. nih.govinterchim.frchemrxiv.org Conversely, electron-donating groups (EDGs) increase the LUMO energy and slow down the reaction. rsc.org This principle allows for the rational design of tetrazine probes with tailored reactivity for specific applications. chemrxiv.org However, it is important to note that highly electron-deficient tetrazines can sometimes exhibit reduced stability, particularly in aqueous or biological media. researchgate.net

Steric Effects: Steric hindrance on either the tetrazine or the dienophile can significantly reduce the reaction rate. nih.gov For instance, bulky substituents near the reactive sites can impede the approach of the reaction partners. Interestingly, some studies have shown that mono-substituted, asymmetric tetrazines can exhibit higher reactivity than their symmetrically substituted counterparts. This has been attributed not just to FMO interactions but also to reduced Pauli repulsion and a more asynchronous, lower-energy transition state. nih.gov Computational studies have also highlighted that intramolecular repulsion between substituents can pre-distort the tetrazine ring into a higher-energy conformation, which can accelerate the cycloaddition step without compromising stability. chemrxiv.org

Hydrolysis and Condensation Mechanisms of Triethoxysilane (B36694) Groups

The triethoxysilane moiety of this compound provides a mechanism for covalent attachment to hydroxyl-rich surfaces, such as silica (B1680970), glass, or metal oxides. This process occurs via a two-step hydrolysis and condensation reaction.

The first step is the hydrolysis of the ethoxy groups (-OEt) to form reactive silanol (B1196071) groups (-Si-OH). This reaction is typically catalyzed by acid or base and involves the nucleophilic attack of water on the silicon atom.

Si-OEt + H₂O ⇌ Si-OH + EtOH

The hydrolysis can proceed in a stepwise manner, leading to the formation of silanediols and silanetriols as intermediates. rsc.org The rate of hydrolysis is influenced by factors such as pH, water concentration, and the nature of the organic substituent on the silicon atom. Acidic conditions generally accelerate hydrolysis while slowing the subsequent condensation, allowing for the accumulation of silanol intermediates.

Once formed, these highly reactive silanol intermediates can undergo two types of condensation reactions:

Water-producing condensation: Two silanol groups react to form a stable siloxane bridge (Si-O-Si) and a molecule of water. Si-OH + HO-Si ⇌ Si-O-Si + H₂O

Alcohol-producing condensation: A silanol group reacts with a remaining ethoxy group to form a siloxane bridge and a molecule of ethanol (B145695). Si-OH + EtO-Si ⇌ Si-O-Si + EtOH

These condensation reactions can occur between molecules of this compound, leading to the formation of oligomeric or polymeric siloxane networks, or between the silanol groups of the molecule and the hydroxyl groups on a substrate surface. This latter process results in the covalent grafting of the tetrazine-functionalized molecule onto the material. google.com The stability of the silanol intermediates is generally low, as they are prone to condensation; however, studies have shown that under certain aqueous conditions, low molecular weight silanetriols and their dimers can be surprisingly stable for extended periods.

Self-Condensation to Form Siloxane Networks

The triethoxysilane moiety of this compound provides the functionality for self-condensation, a process that results in the formation of a durable, cross-linked polysiloxane network. This transformation occurs through a two-step sol-gel process: hydrolysis followed by condensation.

First, in the presence of water, the ethoxy groups (-OCH2CH3) attached to the silicon atom are hydrolyzed to form reactive silanol groups (Si-OH). This reaction releases ethanol as a byproduct.

Hydrolysis Reaction: Si(OR)₃-R'-Tetrazine + 3H₂O → Si(OH)₃-R'-Tetrazine + 3ROH (where R = Ethyl)

Following hydrolysis, the newly formed silanol groups undergo condensation reactions with other silanol groups or remaining ethoxy groups. These reactions form stable siloxane bonds (Si-O-Si), which are the fundamental linkages of the resulting network. Each condensation step releases a small molecule, either water (from silanol-silanol condensation) or ethanol (from silanol-ethoxy condensation).

Condensation Reactions:

(HO)₂Si(OH)-R'-Tetrazine + (HO)Si(OH)₂-R'-Tetrazine → (HO)₂Si-O-Si(OH)₂ + H₂O

(HO)₂Si(OH)-R'-Tetrazine + (EtO)Si(OEt)₂-R'-Tetrazine → (HO)₂Si-O-Si(OEt)₂ + EtOH

As this process continues, a highly cross-linked, three-dimensional network is built, where the tetrazine units are covalently integrated into the inorganic polysiloxane backbone. This creates a hybrid organic-inorganic material. Unwanted byproducts, such as gel-like or oily self-condensing oligomers, can sometimes form but can often be removed through processes like centrifugation. mdpi.com

Catalytic Effects on Hydrolysis and Condensation (e.g., Acid/Base Catalysis)

The rates of both the hydrolysis and condensation steps for this compound are highly dependent on the pH of the reaction medium and can be significantly accelerated by acid or base catalysts. unm.edu

Acid Catalysis: Under acidic conditions, an ethoxy group is rapidly protonated, which makes it a better leaving group and facilitates nucleophilic attack by water. unm.edu The hydrolysis reaction is generally fast. However, condensation is the rate-limiting step and tends to proceed slowly, favoring the formation of linear or weakly branched, polymer-like networks. unm.edu The use of acetic acid has been noted in the grafting of triethoxysilane-functionalized tetrazine derivatives to surfaces, relying on the reaction between the silane (B1218182) and surface hydroxyl groups to form siloxane bonds. encyclopedia.pubmdpi.com

Base Catalysis: Under basic conditions, the hydroxyl anion (OH⁻) directly attacks the silicon atom, promoting both hydrolysis and condensation. unm.edunih.gov In contrast to acid catalysis, base catalysis results in faster condensation rates, particularly as the number of hydroxyl groups on the silicon atom increases. This leads to the formation of more highly branched clusters that eventually form dense, colloidal-like particles rather than linear polymers. unm.edu The catalytic activity of bases can decrease as more alkoxy groups are hydrolyzed. nih.gov For instance, the amine group in (3-Aminopropyl)triethoxysilane (APTES) can act as a catalyst for the hydrolysis of siloxane bonds. rsc.org

The choice of catalyst has a profound effect on the kinetics of the sol-gel process and the final structure of the resulting polysiloxane network.

| Catalyst Type | Mechanism | Rate-Limiting Step | Resulting Network Structure | Reference |

|---|---|---|---|---|

| Acid (e.g., HCl, Acetic Acid) | Protonation of the alkoxy group (OR) facilitates nucleophilic attack by water. | Condensation | Weakly branched, linear-like "polymeric" networks. | unm.edu |

| Base (e.g., NH₃, OH⁻) | Direct nucleophilic attack on the silicon atom by a hydroxyl anion (OH⁻). | Hydrolysis | Highly branched, dense "colloidal" particles. | unm.edunih.gov |

Interplay of Tetrazine and Triethoxysilane Reactivities

The bifunctional nature of this compound, possessing both a reactive tetrazine ring and a hydrolyzable triethoxysilane group, allows for the creation of advanced materials through controlled, and often separate, reaction pathways.

Sequential and Concurrent Reaction Pathways

The orthogonal nature of this compound's functional groups permits their reaction in either a sequential or concurrent fashion.

Sequential Pathways: A common strategy involves a two-step, sequential process.

IEDDA Reaction First: A this compound can first be reacted with a norbornene- or TCO-functionalized molecule to form a new, more complex silane precursor. uco.es For example, a reaction between a tetrazine derivative and 5-norbornen-2-yltriethoxysilane yields a pyridazine-containing triethoxysilane. uco.es

Condensation Second: This newly synthesized molecule can then undergo hydrolysis and co-condensation with other silanes (like ethylene-bridged silanes) to be incorporated into a structured material, such as a periodic mesoporous organosilica (PMO). uco.es Another sequential pathway involves first forming a siloxane network on a substrate and then utilizing the surface-exposed tetrazine groups for subsequent "click" reactions to immobilize other molecules.

Concurrent Pathways: It is also conceivable to design systems where both reactions occur simultaneously. For instance, a this compound could be mixed with a dienophile-functionalized co-monomer in a solution where conditions are suitable for both the IEDDA reaction and silane condensation to proceed at the same time, leading to the one-pot formation of a functionalized, cross-linked network.

Reaction Pathway Analysis and Byproduct Formation

Each reactive pathway of this compound is associated with specific byproducts. A thorough analysis is crucial for understanding the final composition and purity of the resulting material.

The primary reaction of the triethoxysilane group is the sol-gel process:

Hydrolysis: This step consumes water and produces ethanol for each of the three ethoxy groups that are hydrolyzed.

Condensation: This step produces either water (from the reaction of two silanol groups) or ethanol (from the reaction of a silanol and an ethoxy group).

Incomplete reactions or side reactions within the sol-gel process can lead to the formation of unintended byproducts, including low-molecular-weight linear or cyclic siloxane oligomers. mdpi.comresearchgate.net The reaction of triethoxysilane can sometimes yield a complex mixture of products. researchgate.net

The primary reaction of the tetrazine group is the inverse electron demand Diels-Alder (IEDDA) cycloaddition.

This reaction is characterized by the irreversible elimination of a molecule of dinitrogen (N₂), which serves as a thermodynamic driving force for the reaction. researchgate.netnih.gov

The reaction proceeds through a bicyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction to release N₂ and form the stable dihydropyridazine product. nih.gov Depending on the dienophile and reaction conditions, this initial product may undergo further reactions, such as tautomerization or oxidation, potentially leading to different final products or intermediates, some of which may be non-fluorescent or "dark". bham.ac.uk

Advanced Characterization Methodologies in Tetrazine Triethoxysilane Research

Spectroscopic Techniques for Structural Elucidation and Functional Group Confirmation

Spectroscopy is a cornerstone in the analysis of molecular structures. For a hybrid molecule like tetrazine-triethoxysilane, a multi-modal approach is typically employed, with each technique providing complementary information about different parts of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms.

¹H NMR: Proton NMR is used to identify the hydrogen atoms in the molecule. For a typical this compound, the spectrum would show characteristic signals for the aromatic protons on or near the tetrazine ring, the protons of the linker connecting the two functional moieties, and the ethyl groups of the triethoxysilane (B36694) moiety (quartets for the -O-CH₂- protons and triplets for the -CH₃ protons). chemicalbook.com The chemical shift of the proton directly on the tetrazine ring, if present, is typically observed far downfield (around 10 ppm) due to the deshielding effect of the electron-deficient ring. nih.gov

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton. Key signals include those for the high-field carbons of the ethyl groups, the carbons of the linker, and the characteristic low-field signals for the aromatic carbons of the tetrazine ring, which can appear in the range of 160-170 ppm. nih.govnih.gov

²⁹Si NMR: Silicon-29 NMR is particularly valuable for confirming the presence and chemical environment of the silicon atom in the triethoxysilane group. Although less sensitive than ¹H NMR, it provides a definitive signature for the silicon-containing part of the molecule. znaturforsch.com

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (ppm) for a Representative this compound Structure Chemical shifts are illustrative and can vary based on the specific linker and substitution pattern.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Tetrazine Ring-H | ~10.4 | |

| Tetrazine Ring-C | ~168 | |

| Aromatic Linker-H | 7.5 - 8.5 | |

| Aromatic Linker-C | 128 - 140 | |

| Aliphatic Linker-CH₂ | 2.5 - 4.5 | |

| Aliphatic Linker-C | 20 - 50 | |

| Si-O-CH₂ | ~3.8 | ~58 |

| Si-O-CH₂-CH₃ | ~1.2 | ~18 |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent technique for identifying the presence of specific functional groups. In the analysis of this compound, FTIR would be used to confirm the key structural components. Characteristic absorption bands for the tetrazine ring are typically found in the 1500–1600 cm⁻¹ and 1300–1400 cm⁻¹ regions. researchgate.net The triethoxysilane moiety would be identified by strong Si-O-C stretching vibrations, typically around 1080-1100 cm⁻¹, and C-H stretching and bending vibrations from the ethyl groups. nih.gov

Table 2: Key FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=N, C=C (Tetrazine/Aromatic) | Stretching | 1500 - 1650 |

| Si-O-C | Asymmetric Stretching | 1080 - 1100 |

| Si-O | Stretching | 800 - 950 |

Mass Spectrometry (MS) for Purity and Decomposition Studies

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of the synthesized this compound and assessing its purity. High-resolution mass spectrometry (HRMS) can provide an exact mass, which helps to confirm the elemental composition. nih.gov Furthermore, by analyzing the fragmentation patterns produced during ionization, researchers can gain insights into the molecule's structure and stability. nih.gov Common fragmentation pathways for a this compound might include the loss of ethoxy groups from the silicon center or cleavage at the linker connecting the tetrazine and silane (B1218182) moieties.

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The 1,2,4,5-tetrazine (B1199680) core is a chromophore, meaning it absorbs light in the visible region of the electromagnetic spectrum, which is responsible for its characteristic pink or red color. This absorption is due to a symmetry-forbidden n → π* electronic transition, which typically appears as a relatively weak band in the 520-540 nm range. rsc.org A much stronger π → π* transition is usually observed in the UV region (around 280-300 nm). nih.gov The exact position and intensity of these absorption bands can be influenced by the substituents attached to the tetrazine ring, making UV-Vis spectroscopy a useful tool for probing the electronic structure.

While many tetrazine derivatives are known to be fluorescent, the emission is often weak due to efficient non-radiative decay pathways. nih.govmdpi.com Fluorescence spectroscopy is used to measure the emission properties of the molecule after it has been excited by absorbing light. This technique is crucial for applications where the tetrazine's optical properties are exploited, such as in fluorogenic labeling. Key parameters determined by fluorescence spectroscopy include the emission maximum (the wavelength of highest intensity light emitted) and the fluorescence quantum yield (Φ), which is a measure of the efficiency of the fluorescence process. rsc.org The quantum yield is particularly sensitive to the molecular structure and the local chemical environment.

Table 3: Typical Photophysical Properties for a Fluorescent Tetrazine Chromophore

| Parameter | Typical Value Range | Significance |

| Absorption Maximum (λₘₐₓ, n → π) | 520 - 540 nm | Corresponds to the visible color |

| Absorption Maximum (λₘₐₓ, π → π) | 280 - 300 nm | Higher energy electronic transition |

| Emission Maximum (λₑₘ) | 550 - 650 nm | Wavelength of emitted fluorescent light |

| Fluorescence Quantum Yield (Φ) | 0.01 - 0.40 | Efficiency of fluorescence |

| Stokes Shift (λₑₘ - λₘₐₓ) | 30 - 100 nm | Energy loss between absorption and emission |

Chromatographic and Separation Techniques for Material Purity and Composition

The synthesis of this compound often results in a mixture of the desired product, starting materials, and side products. Chromatographic techniques are essential for both the purification of the final compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the most common method used for this purpose. rsc.org In a typical setup, the crude reaction mixture is passed through a column packed with a stationary phase (often silica-based, like C18). A liquid mobile phase then flows through the column, and the different components of the mixture separate based on their differing affinities for the stationary and mobile phases. nih.gov By using a detector, such as a UV-Vis detector set to the absorbance maximum of the tetrazine, a chromatogram is produced that shows the separated components as peaks. The area of each peak is proportional to the concentration of that component, allowing for a quantitative assessment of purity. Preparative HPLC can be used to isolate the pure this compound for subsequent use. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. youtube.com In the context of this compound research, GC-MS is primarily used to assess the purity of the compound and to identify any volatile byproducts from its synthesis.

The process involves injecting a sample into the GC, where it is vaporized and carried by an inert gas through a column. The components of the sample are separated based on their boiling points and interaction with the column's stationary phase. youtube.com As each component exits the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

For this compound, which possesses triethoxysilane groups, the volatility is sufficient for GC analysis. Researchers can use this technique to confirm the identity of the synthesized product by comparing its mass spectrum to theoretical fragmentation patterns. It is also invaluable for detecting residual starting materials or side-products, ensuring the purity of the silane before its use in surface modification protocols. The analysis of similar triazine compounds by GC-MS has proven effective in environmental monitoring, showcasing the technique's sensitivity for this class of compounds. nih.govsemanticscholar.orgresearchgate.net

Table 1: Hypothetical GC-MS Data for this compound Purity Analysis

| Retention Time (min) | Major Mass Peaks (m/z) | Compound Identity | Purity (%) |

|---|---|---|---|

| 12.5 | [List of characteristic fragments] | This compound | >98% |

| 8.2 | [List of characteristic fragments] | Precursor A | <1% |

| 10.1 | [List of characteristic fragments] | Byproduct B | <1% |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for compounds that are not sufficiently volatile for GC-MS. In the study of this compound, HPLC is employed for the purification of the final product and for analyzing reaction mixtures involving larger, non-volatile molecules that have been conjugated to the tetrazine moiety.

The principle of HPLC involves pumping a liquid solvent containing the sample mixture at high pressure through a column filled with a solid adsorbent material. nbinno.com Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column. Organofunctional silanes are frequently used to modify the stationary phases in HPLC columns to achieve specific separation characteristics. nbinno.comnbinno.com

In research, HPLC can be used to purify synthesized this compound, removing any non-volatile impurities. Furthermore, after reacting the tetrazine-functionalized surface with a biomolecule (e.g., a protein or peptide tagged with a trans-cyclooctene (B1233481) group), HPLC can be used to analyze the reaction solution to quantify the amount of unreacted biomolecule, thereby assessing the efficiency of the surface conjugation reaction.

Table 2: Illustrative HPLC Analysis for a Tetrazine Conjugation Reaction

| Analyte | Retention Time (min) | Peak Area (Arbitrary Units) | Concentration (μM) |

|---|---|---|---|

| TCO-tagged Peptide (Initial) | 15.3 | 58,400 | 100 |

| TCO-tagged Peptide (Post-reaction) | 15.3 | 7,100 | 12.2 |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used to separate non-volatile mixtures. In the context of this compound, its primary role is to monitor the progress of chemical reactions in real-time. This includes both the synthesis of the silane itself and its subsequent bioorthogonal "click" reactions.

The reaction progress is monitored by spotting a small amount of the reaction mixture onto a TLC plate at different time intervals. The plate is then developed in a sealed chamber with a suitable solvent system. The separation of components on the plate is based on their differential partitioning between the stationary phase (the coating on the plate) and the mobile phase (the solvent). The distinct pink or reddish color of many tetrazine compounds allows for easy visual tracking on the TLC plate. tcichemicals.com As the tetrazine reacts, for instance in an inverse-electron-demand Diels-Alder reaction, its characteristic color disappears, which can be observed directly on the TLC plate. tcichemicals.combroadpharm.com By comparing the spots of the reaction mixture to spots of the starting materials, one can determine when the reactants have been consumed and the product has formed.

Table 3: Example of TLC Data for Monitoring this compound Synthesis

| Time Point | Rf of Starting Material | Rf of Product | Observations |

|---|---|---|---|

| t = 0 min | 0.65 | - | Strong reactant spot visible. |

| t = 30 min | 0.65 | 0.40 | Faint product spot appears, reactant spot still strong. |

| t = 2 hours | Faint | 0.40 | Strong product spot, reactant spot has nearly disappeared. |

| t = 4 hours | - | 0.40 | Reactant spot completely gone, indicating reaction completion. |

Surface Characterization Techniques for Functionalized Materials

Once this compound has been successfully synthesized and purified, it is used to modify the surfaces of various materials. A different set of analytical techniques is then required to confirm the presence and quality of the silane layer.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to produce high-resolution images of a sample's surface. While SEM typically cannot resolve a single molecular layer, it is extremely useful for examining the large-scale morphology of a surface functionalized with this compound. nsf.gov

The technique can reveal changes in the surface texture, the presence of aggregates, or the formation of polymeric siloxane structures, particularly if the silanization is not performed under anhydrous conditions. By comparing SEM images of a substrate before and after functionalization, researchers can assess the uniformity and quality of the coating. researchgate.net For instance, a smooth, uniform surface might indicate the formation of a well-ordered self-assembled monolayer (SAM), whereas a rough or particulate surface could suggest uncontrolled polymerization of the silane.

Dynamic Light Scattering (DLS) for Nanoparticle Characterization

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension. frontiersin.org When this compound is used to functionalize nanoparticles (e.g., silica (B1680970), gold, or polymeric nanoparticles), DLS is an essential tool for confirming the success of the surface modification.

Table 4: DLS Data for Nanoparticles Before and After Functionalization with this compound

| Sample | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

|---|---|---|

| Bare Silica Nanoparticles | 100 ± 2.1 | 0.05 |

| Tetrazine-Functionalized Nanoparticles | 108 ± 2.5 | 0.07 |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a very high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanometer scale. nsf.gov It is an indispensable tool for studying self-assembled monolayers (SAMs) of organosilanes like this compound on flat substrates such as silicon wafers or mica. acs.orgresearchgate.net

AFM operates by scanning a sharp tip at the end of a flexible cantilever across the sample surface. The forces between the tip and the surface cause the cantilever to deflect, and this deflection is measured by a laser system. This allows for the generation of a three-dimensional height map of the surface. In the study of this compound layers, AFM can be used to visualize the structure of the monolayer, revealing whether the molecules form a complete, uniform film or aggregate into islands. acs.org It can also be used to measure the thickness of the layer and quantify surface roughness, providing critical information on the quality and homogeneity of the functionalization. ntu.edu.sg

Table 5: AFM Surface Roughness Data for a Substrate Before and After Silanization

| Surface | Root Mean Square (Rq) Roughness (nm) | Average (Ra) Roughness (nm) |

|---|---|---|

| Uncoated Silicon Wafer | 0.21 | 0.15 |

| This compound Coated Wafer | 0.35 | 0.28 |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive, surface-specific quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. In the context of this compound and related derivatives, XPS is crucial for confirming the successful grafting of the molecule onto a substrate surface, such as silica nanoparticles or electrode materials. nih.gov The analysis involves irradiating the material with X-rays and measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the surface.

When a surface is functionalized with this compound, XPS spectra would be expected to show characteristic peaks for silicon, oxygen, nitrogen, and carbon. The high-resolution spectrum of the Si 2p region is particularly informative. For a silica substrate, a primary peak corresponding to SiO₂ would be observed. Upon successful silanization, a new, chemically shifted component appears, which is attributable to the Si-O-C and Si-C bonds of the silane molecule. nih.gov Similarly, the N 1s spectrum provides direct evidence of the tetrazine ring's presence on the surface.

In studies involving s-triazine Schiff base ligands complexed with metals, XPS has been used to confirm the coordination environment. For instance, the N 1s spectrum can confirm the involvement of nitrogen atoms in bonding with a metal ion. mdpi.com For surfaces modified with silanes, deconvoluting the Si 1s or Si 2p signal is an effective method for quantifying the attached molecules. nih.gov

Table 1: Representative XPS Binding Energies for Elements in a Functionalized Surface Note: These are typical binding energy ranges. Exact values can shift based on the specific chemical environment and instrument calibration.

| Element (Core Level) | Typical Binding Energy (eV) | Significance in this compound Analysis |

|---|---|---|

| Si 2p | ~102-104 eV | Confirms the presence of silicon. Can be deconvoluted to distinguish between the substrate (e.g., SiO₂) and the triethoxysilane group. |

| O 1s | ~532-533 eV | Indicates Si-O bonds from the substrate and the silane. |

| N 1s | ~399-401 eV | Directly confirms the presence of the nitrogen-rich tetrazine ring on the surface. |

| C 1s | ~284-286 eV | Represents the various carbon environments in the tetrazine ring and the ethoxy groups of the silane. |

Electrochemical Characterization Approaches for Conductive Materials

The electrochemical properties of tetrazine derivatives are central to their application in conductive materials, sensors, and electro-optical devices. researchgate.net The electron-deficient nature of the 1,2,4,5-tetrazine ring allows it to undergo reversible reduction processes, making it an excellent redox-active moiety. chinesechemsoc.org When this compound is anchored to a conductive surface, its electrochemical behavior can be precisely studied and exploited.

Cyclic Voltammetry

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of molecular species. For tetrazine derivatives, CV reveals the potentials at which the molecule is reduced and oxidized. Studies on various s-tetrazine compounds consistently show a reversible one-electron reduction to form a stable anion radical. researchgate.netnih.gov

In a typical CV experiment of a triethoxysilane-appended tetrazine, a distinct reduction peak is observed on the cathodic scan, with a corresponding oxidation peak on the reverse anodic scan. For example, a triethoxysilane-appended chloroalkoxy tetrazine (ESTZ) exhibited a reversible redox potential for the formation of its anion radical at -0.50 V (vs. Ag/AgCl). rsc.org The redox potential of the tetrazine core can be tuned by adding electron-donating or electron-withdrawing substituents to its structure. nih.gov The stability and reversibility of this redox process are key to applications like electro-switchable devices and redox mediators in batteries. chinesechemsoc.orgnih.gov

Table 2: Cyclic Voltammetry Data for Representative Tetrazine Derivatives

| Compound | Reduction Potential (Epc vs. Ag/AgCl) | Oxidation Potential (Epa vs. Ag/AgCl) | Conditions | Reference |

|---|---|---|---|---|

| Triethoxysilane-appended chloroalkoxy tetrazine (ESTZ) | -0.50 V | Reversible peak observed | Solution-phase | rsc.org |

| Thiolated tetrazine on gold surface | -0.47 V | 0.28 V | Self-assembled monolayer | nih.gov |

Electrochemical Fluorescence Switching Analysis

Electrochemical fluorescence switching, or electrofluorochromism, is the ability to reversibly control the fluorescence of a molecule by applying an electrochemical potential. researchgate.net this compound and its analogs are excellent candidates for this application due to the distinct optical properties of their neutral and reduced states. The neutral tetrazine molecule is often highly fluorescent, but upon electrochemical reduction to its anion-radical form, the fluorescence is quenched. rsc.org

A key study demonstrated this phenomenon by immobilizing a triethoxysilane-appended chloroalkoxy tetrazine (ESTZ) onto TiO₂ nanoparticles. nih.govresearchgate.net The fluorescence of the tetrazine-modified surface could be turned "off" by applying a negative potential that reduces the tetrazine, and turned "on" again by applying a potential that re-oxidizes the anion radical back to its neutral, fluorescent state. This process was found to be highly reversible, achieving an on/off fluorescence ratio of 4.0 and maintaining stability for over 100 cycles. nih.govresearchgate.net The quenching mechanism is ascribed to an electron transfer reaction between the excited neutral fluorophore and the electrochemically generated anion radical. acs.org This capability is highly promising for the development of optical memories, displays, and advanced sensor technologies. rsc.org

Thermal and Mechanical Characterization in Material Science Applications

The thermal and mechanical stability of this compound is a critical parameter when it is incorporated into functional materials and polymers. While data on the monomer itself is limited, extensive research on polymers and materials containing the 1,2,4,5-tetrazine core provides significant insight into its properties.

The mechanical properties of materials incorporating tetrazine-silanes are relevant when these molecules are used as cross-linkers or surface modifiers in composites. The rigid, planar structure of the tetrazine ring can enhance the stiffness of polymer chains. The functionalization of polymers with tetrazine groups has been shown to enhance chain rigidity. rsc.org While specific mechanical data like modulus or tensile strength would be dependent on the final polymer or composite system, the inherent properties of the tetrazine moiety suggest its utility in creating mechanically robust materials.

Table 3: Thermal Properties of Materials Incorporating Tetrazine Structures

| Material | Analysis Method | Key Finding | Reference |

|---|---|---|---|

| Asymmetrically substituted tetrazine salts | DSC | Decomposition temperatures: 127-188°C | nih.gov |

| Polymer from 3,6-bispropargyloxy-1,2,4,5-tetrazine and diazide | DSC | Decomposition onset: 115.98°C, Tg: 15.4°C | nih.gov |

| Polymer from 3,6-bispropargyloxy-1,2,4,5-tetrazine and another diazide | DSC | Decomposition onset: 143.67°C, Tg: 24.7°C | nih.gov |

Applications in Advanced Materials Science and Chemical Biology

Surface Functionalization and Interface Engineering

Tetrazine-triethoxysilane is a key agent in modifying and engineering surfaces at the molecular level. The triethoxysilane (B36694) group acts as a robust anchor to various materials, while the tetrazine ring provides a reactive handle for further functionalization through bioorthogonal "click" chemistry. This dual functionality is pivotal for creating precisely controlled and highly functional interfaces.

Covalent Grafting onto Inorganic Substrates (e.g., Glass, Silica (B1680970), Metal Oxides, Indium-Tin Oxide)

The triethoxysilane portion of this compound facilitates its covalent attachment to a wide array of inorganic substrates that possess surface hydroxyl (-OH) groups. This process, known as silanization, involves the hydrolysis of the ethoxy groups to form reactive silanols (Si-OH), which then condense with the substrate's surface hydroxyls. This reaction forms stable, covalent siloxane (Si-O-Si) bonds, resulting in a durable monolayer of tetrazine molecules anchored to the surface.

This surface modification is applicable to numerous materials:

Glass and Silica: These materials are rich in surface silanol (B1196071) groups, making them ideal candidates for modification with this compound. The process transforms a standard glass slide or silica nanoparticle into a platform ready for bioorthogonal ligation. nih.govresearchgate.net

Metal Oxides: Various metal oxides, such as zinc oxide (ZnO) and titanium dioxide (TiO2), can be functionalized. nih.goviaea.org This is crucial for applications in electronics and catalysis where surface properties must be precisely controlled.

Indium-Tin Oxide (ITO): As a transparent conductive material, ITO is widely used in optoelectronics. nih.govmdpi.com Functionalizing ITO surfaces with this compound allows for the subsequent immobilization of biomolecules or organic layers, which can enhance the performance of devices like biosensors and organic light-emitting diodes (OLEDs). nih.govprinceton.edu

The effectiveness of the grafting process is often evaluated by measuring changes in surface properties, such as wettability, which is determined by the water contact angle.

Table 1: Representative Changes in Surface Properties After Silanization

| Substrate | Modifying Silane (B1218182) | Water Contact Angle (Before) | Water Contact Angle (After) |

|---|---|---|---|

| Glass | Alkyltriethoxysilane | < 20° | ~106° |

| ZnO | Phenyltriethoxysilane | ~30° | ~70° |

| Si/SiO2 | (3-aminopropyl)triethoxysilane | < 10° | ~60-70° |

Data is illustrative of typical changes seen with similar triethoxysilane compounds. nih.govnih.gov

Modification of Polymeric Surfaces and Composites

The utility of this compound extends to the modification of organic materials. Polymeric surfaces that have been pre-treated to introduce hydroxyl groups can be functionalized in a manner similar to inorganic substrates. Furthermore, it can be incorporated as an additive into polymer composites. core.ac.ukresearchgate.net By blending this compound into a polymer matrix (e.g., an epoxy resin), the reactive tetrazine moiety becomes available throughout the bulk of the material or at its surface. researchgate.net This creates a composite material that can readily react with other components via tetrazine ligation, for example, to improve interfacial adhesion or to create self-healing materials.

Development of Hybrid Organic-Inorganic Interfaces

This compound is an exemplary molecule for creating well-defined hybrid organic-inorganic interfaces. researchgate.netnih.govresearchgate.net It acts as a molecular bridge, with the inorganic-binding triethoxysilane end and the organic-reactive tetrazine end. This allows for the construction of complex, layered materials. For instance, an inorganic nanoparticle can be coated with this compound, and then proteins, DNA, or other organic molecules modified with a strained alkene (like trans-cyclooctene) can be selectively "clicked" onto the nanoparticle surface. nih.gov This methodology is fundamental to the development of targeted drug delivery systems, advanced diagnostic tools, and novel catalysts.

Control of Surface Density and Orientation of Reactive Groups

The density and orientation of the tetrazine groups on a surface can be controlled by carefully managing the silanization reaction conditions. Factors such as the concentration of this compound, the choice of solvent, reaction temperature, and the presence of water or catalysts can influence the formation of the silane layer. iaea.orgnih.gov For example, vapor-phase deposition often leads to more uniform monolayers compared to solution-phase methods. iaea.orgnih.gov By fine-tuning these parameters, researchers can control the spacing of the reactive tetrazine sites, which is critical for applications where the orientation and accessibility of immobilized molecules, such as enzymes or antibodies, are important for their function.

Functional Materials Development

The true potential of surfaces modified with this compound is realized in the development of functional materials. The anchored tetrazine groups provide a versatile platform for the inverse electron-demand Diels-Alder (IEDDA) reaction, an exceptionally fast and selective bioorthogonal ligation. conju-probe.comsigmaaldrich.com

Sensing Platforms and Detection Mechanisms (e.g., Amine Sensing, Biosensors)

Surfaces functionalized with this compound are highly effective for creating advanced sensing platforms. The detection mechanism often relies on the specific reaction of the tetrazine group.

Amine Sensing: Certain tetrazine derivatives can be used in sensing applications for primary and secondary amines. The reaction between the tetrazine and the amine can lead to a measurable change in an optical or electrochemical signal. conju-probe.com

Biosensors: The most prominent application is in the development of biosensors. nih.gov A surface (e.g., a microelectrode or a glass slide) is first functionalized with this compound. Then, a biological recognition element (e.g., an antibody, an oligonucleotide probe) that has been pre-modified with a strained alkene dienophile (e.g., trans-cyclooctene (B1233481), TCO) is introduced. nih.gov The tetrazine and TCO react rapidly and specifically, immobilizing the probe on the surface. nih.gov This platform can then be used to detect a target analyte that binds to the probe, with the binding event being transduced into a detectable signal (fluorescent, colorimetric, or electrochemical). nih.govnih.gov A key advantage of this approach is its modularity and the clean, rapid nature of the immobilization chemistry, which preserves the activity of the delicate biological molecules. enamine.net

The performance of these sensors is often characterized by their kinetic properties and detection limits.

Table 2: Representative Kinetic Data for Tetrazine-TCO Ligation

| Tetrazine Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) | Half-life (at 100 µM) |

|---|---|---|

| 3,6-di-(2-pyridyl)-s-tetrazine | 2000 | ~35 ms |

| 3-methyl-6-(2-pyridyl)-s-tetrazine | 330 | ~210 ms |

| 3-phenyl-6-(2-pyridyl)-s-tetrazine | 120 | ~580 ms |

Data from reactions with (E)-cyclooct-4-enol (TCO) at 37°C, illustrative of the rapid kinetics of this bioorthogonal reaction. nih.gov

This rapid and specific immobilization chemistry enables the creation of sensitive and robust biosensing platforms for a wide range of applications in diagnostics and molecular biology. nih.govresearchgate.net

Smart Coatings and Responsive Materials

This compound is a bifunctional molecule that enables the creation of smart coatings and responsive materials. The triethoxysilane group serves as an anchor, forming robust covalent bonds with hydroxyl-rich surfaces like glass, silicon oxides, and various metals through a hydrolysis and condensation process. This creates a stable siloxane network that durably grafts the tetrazine moiety to the substrate. russoindustrial.ru The tetrazine component, in turn, acts as a highly reactive and specific chemical handle.

The "smart" functionality of these coatings arises from the tetrazine's ability to participate in inverse-electron-demand Diels-Alder (IEDDA) reactions. nih.gov This allows for the development of materials that can change their properties in response to specific chemical stimuli. For instance, a surface functionalized with this compound can be designed to capture or release molecules on demand. By introducing a molecule tagged with a strained alkene, such as trans-cyclooctene (TCO), a rapid and specific covalent linkage is formed. nih.gov This principle can be used to create surfaces that selectively bind proteins, drugs, or other functional molecules.

Furthermore, tetrazine-based chemistry can be employed to create "turn-on" responsive systems. For example, prodrugs can be tethered to a surface via a TCO-linker; the introduction of a soluble tetrazine compound can trigger the cleavage of the linker and release the active drug with spatiotemporal control. nih.govresearchgate.net This concept extends to creating responsive hydrogels and polymer brushes on surfaces, where the cross-linking density or chemical nature of the surface can be altered post-fabrication by reaction with a tetrazine or its dienophile partner.

Optoelectronic Devices and Light-Emitting Materials

In the field of optoelectronics, this compound serves as a valuable component for modifying surfaces and creating functional molecular layers. The triethoxysilane group facilitates the formation of well-ordered and stable thin films, which is critical for the performance of electronic devices. nbinno.com These films can be deposited using techniques like sol-gel or chemical vapor deposition. nbinno.com

The tetrazine core possesses distinct electronic properties, acting as an electron-withdrawing unit. This characteristic is leveraged in the design of materials for organic solar cells (OSCs). bohrium.com Conjugated systems that link an electron-donating molecule (like triphenylamine) to an electron-accepting tetrazine unit can function as molecular donors in the active layer of OSCs. bohrium.com By incorporating a triethoxysilane functionality, these donor molecules can be anchored onto electrode surfaces, potentially improving charge separation and transport efficiency. Research has also explored using tetrazine molecules as down-shifting agents to protect OSCs from damaging UV radiation by absorbing UV photons and re-emitting them as visible light that can be used for current generation. researchgate.net

While direct evidence for this compound in electrofluorochromism is emerging, the principle relies on molecules that change their fluorescence properties upon a change in their redox state. The electrochemical properties of tetrazines make them suitable candidates for such applications. A this compound derivative could be grafted onto an electrode surface, allowing for modulation of its fluorescence through an applied potential. This could be utilized in displays, sensors, or light-emitting electrochemical cells.

Integration into Catalytic Systems and Supports

The dual functionality of this compound makes it an effective tool for immobilizing catalysts onto solid supports. The triethoxysilane end of the molecule can be used to covalently attach it to inorganic oxide supports such as silica (SiO₂) or titania (TiO₂), which are common in heterogeneous catalysis. researchgate.net This provides a stable and leach-resistant anchoring point.

The tetrazine group can then be used as a "click" chemistry handle to attach a homogeneous catalyst. The catalyst is first modified with a dienophile (e.g., a norbornene or TCO group). Then, through a rapid and specific IEDDA reaction, the catalyst is immobilized on the tetrazine-functionalized support. This method offers several advantages:

Site-Specific Attachment: The reaction is highly selective, ensuring precise and controlled placement of the catalyst.

Mild Conditions: The reaction proceeds quickly under ambient temperature and pressure, preserving the integrity of complex and sensitive catalytic molecules.

Versatility: A wide range of catalysts can be modified and immobilized using this strategy.

Supramolecular Assemblies and Self-Healing Materials